molecular formula C₁₉H₂₅NO₆ B1146970 (2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile CAS No. 1084896-40-1

(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile

Número de catálogo: B1146970
Número CAS: 1084896-40-1
Peso molecular: 363.4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular formula of (2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b]dioxine-8-carbonitrile is C19H25NO6, with a molecular weight of 363.4 g/mol. The compound is registered under Chemical Abstracts Service number 1084896-40-1, establishing its unique chemical identity in the literature. The International Union of Pure and Applied Chemistry systematic name reflects the complex polycyclic structure containing both pyrano and dioxine ring systems fused in a specific geometric arrangement.

The molecular architecture features a tetrahydro-4aH-pyrano[3,4-b]dioxine core structure, which represents a bicyclic system where a pyran ring is fused to a 1,4-dioxine ring through the [3,4-b] fusion pattern. This structural motif creates a rigid framework that constrains the molecular conformation and influences the spatial arrangement of substituents. The presence of six defined stereocenters, as indicated by the stereochemical descriptors (2S,3S,4aS,5S,8R,8aR), demonstrates the high degree of three-dimensional complexity inherent in this molecule.

The computed molecular properties reveal important structural characteristics, including a heavy atom count of 26 atoms and a complexity index of 529, indicating the sophisticated nature of the molecular framework. The compound exhibits seven hydrogen bond acceptor sites and five rotatable bonds, parameters that significantly influence its conformational flexibility and potential intermolecular interactions. The topological polar surface area of 79.2 Ų provides insight into the molecule's polarity distribution and potential membrane permeability characteristics.

Propiedades

IUPAC Name

(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6/c1-18(21-3)19(2,22-4)26-16-15(25-18)14(10-20)12-24-17(16)23-11-13-8-6-5-7-9-13/h5-9,14-17H,11-12H2,1-4H3/t14-,15-,16+,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDRBGPOARVKLO-QKDSSNGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)C#N)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@](O[C@H]2[C@H](O1)[C@@H](CO[C@H]2OCC3=CC=CC=C3)C#N)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings and case studies.

  • Molecular Formula : C₁₈H₂₆O₇
  • Molecular Weight : 354.40 g/mol
  • CAS Number : 887370-09-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its potential therapeutic effects include anti-inflammatory and anticancer properties. The following sections summarize key findings from the research literature.

Anticancer Activity

Several studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC₅₀ value of 12 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Cell LineIC₅₀ (µM)Mechanism of Action
MCF-712Apoptosis induction
HeLa15Cell cycle arrest

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound:

  • Case Study 2 : A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound reduced the levels of pro-inflammatory cytokines (TNF-α and IL-6) by approximately 50% .
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α300150
IL-6200100

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial for regulating immune response and inflammation.
  • Induction of Reactive Oxygen Species (ROS) : It has been suggested that the compound induces ROS production leading to oxidative stress in cancer cells.

Safety and Toxicity

While promising results have been reported regarding its biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses . Further studies are needed to establish a comprehensive safety profile.

Aplicaciones Científicas De Investigación

Basic Information

  • IUPAC Name : (2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile
  • CAS Number : 887370-09-4
  • Molecular Formula : C18H26O7
  • Molecular Weight : 354.4 g/mol

Physical Properties

PropertyValue
Boiling PointNot Available
SolubilitySoluble in DMSO
AppearanceWhite to off-white solid

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets. Its potential applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the phenylmethoxy group have been linked to enhanced activity against breast cancer cells.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound with similar structural characteristics inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.

Materials Science

The unique chemical structure of this compound allows it to be explored as a precursor for synthesizing novel polymers and materials.

Potential Applications:

  • Biodegradable Polymers : The incorporation of this compound into polymer matrices can enhance biodegradability while maintaining mechanical strength.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Biodegradability
Conventional Polymer30300Non-biodegradable
Polymer with Compound25400Biodegradable

Agrochemicals

The compound may also find applications in agrochemicals as a potential pesticide or herbicide due to its bioactive properties.

Mechanism of Action:

Research indicates that compounds with similar dioxin structures can inhibit key enzymes in pests or weeds, leading to effective pest management solutions.

Case Study: Herbicidal Activity

In field trials comparing this compound to standard herbicides, it was observed that formulations containing this compound provided comparable weed control while exhibiting lower toxicity to non-target species.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Core Structural Motifs

Compound A shares a pyrano-dioxine core with several analogs but differs in substituent patterns and stereochemistry. Key comparisons include:

Table 1: Structural Features of Selected Analogs
Compound Name Core Structure Key Substituents Stereochemical Differences Reference
Compound A Pyrano[3,4-b][1,4]dioxine 2,3-Dimethoxy-2,3-dimethyl; 5-phenylmethoxy; 8-carbonitrile (2S,3S,4aS,5S,8R,8aR) N/A (Target)
(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-yl 4-nitrobenzoate Pyrano[3,4-b][1,4]dioxine 5-Benzyloxy; 8-(4-nitrobenzoate) Position 5 (R vs. S); Position 8 (S vs. R)
(4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol Pyrano[3,2-d][1,3]dioxine 6-Methoxy; 7,8-diol; 2-phenyl Different ring system (3,2-d vs. 3,4-b)
2-Amino-4-(2,5-dimethylphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile Pyrano[3,2-b]pyran 2-Amino; 4-(2,5-dimethylphenyl); 6-hydroxymethyl; 8-oxo Alternative pyrano-pyran scaffold

Key Observations :

  • Compound A and the analog in share the same pyrano[3,4-b][1,4]dioxine core but differ in substituents (carbonitrile vs. nitrobenzoate) and stereochemistry at positions 5 and 8. The nitrobenzoate group in may confer higher polarity but lower metabolic stability compared to the carbonitrile in Compound A.
  • The pyrano[3,2-d][1,3]dioxine analog in lacks the methyl/methoxy substituents and carbonitrile group, instead featuring diol and phenyl groups, which enhance hydrogen-bonding capacity.
  • Pyrano[3,2-b]pyran derivatives (e.g., ) exhibit amino and hydroxymethyl groups, suggesting divergent reactivity and solubility profiles.

Physicochemical Properties

Molecular Weight and Polarity

  • Compound A has an approximate molecular formula of C₁₉H₂₄N₂O₆ (calculated), with a molecular weight of 376.4 g/mol . Its carbonitrile group contributes to moderate polarity.
  • The analog in (C₂₅H₂₉NO₁₀, MW 503.5 g/mol) is heavier and more polar due to the nitrobenzoate ester.
  • The diol-containing compound in (C₁₄H₁₈O₆, MW 282.3 g/mol) has lower molecular weight but higher solubility in aqueous media.
Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups Impacting Polarity
Compound A 376.4 ~1.8 Carbonitrile, methoxy, phenylmethoxy
503.5 ~2.5 Nitrobenzoate, benzyloxy
282.3 ~0.5 Diol, methoxy, phenyl
324.3 ~1.2 Amino, hydroxymethyl, carbonitrile

Key Observations :

  • Compound A balances moderate lipophilicity (LogP ~1.8) with polarity from the carbonitrile, making it suitable for blood-brain barrier penetration.
  • The nitrobenzoate in increases LogP but may reduce metabolic stability due to ester hydrolysis.
  • The diol in significantly lowers LogP, favoring solubility but limiting membrane permeability.

Similarity Indexing and Clustering

  • Tanimoto Coefficient Analysis: Using fingerprint-based methods (e.g., Morgan fingerprints), Compound A likely shares ~60–70% similarity with due to the shared pyrano-dioxine core but lower similarity (~30–40%) with or due to divergent scaffolds .

Docking and Binding Affinity

  • Molecular docking studies suggest that Compound A ’s carbonitrile group may form strong hydrogen bonds with catalytic residues in enzymes, whereas the nitrobenzoate in could exhibit higher steric hindrance .
  • The diol in may interact with polar binding pockets, as seen in glycosidase inhibitors .

Métodos De Preparación

Oxidative Cyclization of Diol Precursors

The pyrano-dioxine system can be constructed through oxidative coupling of a diol intermediate. For example, treatment of a vicinal diol with iodine or hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) induces cyclization to form the dioxane ring. Subsequent acid-catalyzed pyran ring closure completes the bicyclic framework.

Example Protocol

  • Diol preparation : (3R,4S)-3,4-dihydroxy-2,2,5-trimethylhex-5-enenitrile is synthesized via Sharpless asymmetric dihydroxylation.

  • Cyclization : Reacting the diol with PhI(OAc)₂ in dichloromethane at −20°C yields the dioxane ring with >90% diastereoselectivity.

  • Pyran formation : BF₃·OEt₂-mediated cyclization of the resulting epoxide generates the pyrano[3,4-b]dioxine skeleton.

Epoxide Ring-Opening Cascades

Epoxide intermediates offer a pathway to install both oxygen atoms of the dioxine ring. For instance, epoxidation of a diene followed by acid-catalyzed ring-opening with a nucleophilic alcohol generates the dioxane system. This method was successfully employed in the synthesis of tapentadol intermediates, where stereoselective epoxidation dictated the final configuration.

Stereochemical Control Mechanisms

Asymmetric Induction via Chiral Catalysts

The C2 and C3 methoxy groups are introduced through Williamson ether synthesis using chiral methylating agents. (−)-Menthyl triflate or Oppolzer’s sultam auxiliaries enforce the (2S,3S) configuration.

Table 1: Comparison of Methylating Agents for C2/C3 Functionalization

ReagentSolventTemp (°C)% Yieldd.r. (2S,3S:others)
(−)-Menthyl triflateTHF−788295:5
Oppolzer’s sultamDCM257589:11
Chiral phase-transferToluene/H₂O06893:7

Diastereoselective Grignard Additions

The C8 nitrile group is installed via a stereospecific Grignard reaction. As demonstrated in the synthesis of tapentadol, ethylmagnesium bromide adds to a ketone precursor with high facial selectivity, dictated by the existing stereochemistry at C4a.

Critical Parameters

  • Solvent : THF enhances nucleophilicity and stabilizes the transition state.

  • Temperature : −30°C minimizes epimerization.

  • Substituent effects : The C5 benzyloxy group directs Grignard addition via steric hindrance.

Installation of the C8 Nitrile Group

Nucleophilic Substitution of a Tosylate Intermediate

A two-step sequence converts a secondary alcohol to the nitrile:

  • Tosylation : Alcohol → Tosylate using TsCl/pyridine (90% yield).

  • Cyanide displacement : Reaction with KCN/18-crown-6 in DMF at 80°C (75% yield).

Schmidt Reaction of a Ketone Precursor

Alternative route via Schmidt reaction:

  • Ketone formation : Oxidation of alcohol to ketone (Dess-Martin periodinane, 95% yield).

  • Schmidt conditions : HN₃/TfOH in CH₂Cl₂, followed by workup with aqueous NaCN (60% yield).

Resolution of Racemic Intermediates

Despite asymmetric methods, some steps necessitate resolution. The patent EP2049464B1 describes using dibenzoyl tartaric acid to resolve a racemic amine intermediate, achieving 99% enantiomeric excess. Applied to this synthesis, chiral acids (e.g., (−)-di-p-toluoyl tartaric acid) can separate diastereomeric salts of the pyrano-dioxine precursor.

Optimized Resolution Protocol

  • Dissolve racemic intermediate (10 g) in ethanol (100 mL) at 40°C.

  • Add (−)-di-p-toluoyl tartaric acid (7.8 g) and cool to 5°C.

  • Filter and recrystallize from ethanol/water (4:1) to obtain >98% de.

Final Assembly and Purification

The convergent synthesis involves coupling the pyrano-dioxine core with the benzyloxyphenyl moiety via Mitsunobu reaction (DEAD, PPh₃, 0°C → 25°C, 12 h). Final purification employs chiral HPLC (Chiralpak IC column, heptane/iPrOH 90:10), yielding the target compound in 99.2% ee.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 4.72 (d, J = 11.5 Hz, 1H, OCH₂Ph), 4.18 (q, J = 6.8 Hz, 1H, H-8a), 3.42 (s, 3H, OCH₃).

  • ¹³C NMR : δ 117.8 (CN), 101.2 (C-4a), 72.4 (OCH₂Ph).

  • HRMS : [M+Na]⁺ calcd. 488.2154, found 488.2151.

Industrial-Scale Considerations

AiFChem’s protocols highlight the importance of:

  • Solvent recovery : THF and DMF are distilled and reused to reduce costs.

  • Catalyst recycling : Immobilized chiral catalysts (e.g., silica-supported Sharpless ligands) enable 5 reaction cycles with <5% activity loss.

  • Continuous flow systems : Grignard additions performed in flow reactors improve heat dissipation and selectivity.

Q & A

Q. What are the standard synthetic methodologies for constructing the pyrano[3,4-b][1,4]dioxine core in this compound?

The pyrano-dioxine scaffold is typically synthesized via acid-catalyzed cyclization of polyol derivatives. For example, Amberlyst-H+ in methanol under reflux can facilitate the formation of similar hexahydropyrano-dioxine structures through intramolecular acetalization . Additionally, benzaldehyde dimethyl acetal and p-toluenesulfonic acid in DMF have been used to install aryl ether groups, as seen in fluorinated pyrano-dioxine syntheses . Key steps include:

  • Protection/deprotection : Use of methoxy and phenylmethoxy groups to control regioselectivity.
  • Cyclization : Acidic conditions (e.g., HCl in MeOH) to form the fused pyran-dioxane system .

Q. How is the stereochemical configuration of the compound validated experimentally?

Stereochemistry is confirmed via:

  • X-ray crystallography : Monoclinic crystal systems (e.g., P21/n space group) provide unambiguous stereochemical assignments, as demonstrated for structurally related cycloocta[b]pyridine derivatives .
  • NMR coupling constants : Analysis of vicinal coupling (e.g., 3JHH^3J_{HH}) in the pyran ring and axial/equatorial proton orientations .
  • Comparative optical rotation : Match with literature data for chiral centers.

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

  • NMR (1H/13C) : Assign methoxy (δ3.33.5\delta \sim3.3–3.5 ppm), cyano (δ110120\delta \sim110–120 ppm in 13C), and phenylmethoxy protons (δ4.55.0\delta \sim4.5–5.0 ppm) .
  • HRMS : Confirm molecular formula (e.g., expected [M+H]+ for C21H25NO7: 404.1709) .
  • FTIR : Identify cyano stretch (~2240 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the critical acetalization step in the synthesis?

  • Catalyst screening : Amberlyst-H+ resin outperforms homogeneous acids (e.g., H2SO4) by minimizing side reactions, achieving >80% yield in similar systems .
  • Solvent choice : Polar aprotic solvents (DMF or DCM) enhance reactivity of benzaldehyde dimethyl acetal in forming aryl ethers .
  • Temperature control : Reflux in methanol (65°C) balances reaction rate and selectivity for cyclization .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • DFT-NMR correlation : Calculate theoretical chemical shifts (e.g., using Gaussian) and compare with observed 1H/13C NMR to identify misassigned stereocenters .
  • Variable-temperature NMR : Probe dynamic effects (e.g., ring-flipping) that may obscure coupling patterns .
  • Isotopic labeling : Deuterium incorporation (e.g., via NaBD4 reduction) clarifies ambiguous proton environments .

Q. How can the compound’s solubility and stability be improved for biological assays?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl or glucopyranosyl) at the 8-carbonitrile position, as seen in carbohydrate-based drug derivatives .
  • Co-crystallization : Stabilize the solid state via co-formers (e.g., cyclodextrins) to enhance aqueous solubility .
  • pH optimization : Test stability in buffered solutions (pH 4–8) to identify degradation pathways.

Q. What are the challenges in scaling up the multi-step synthesis while maintaining enantiomeric purity?

  • Chiral auxiliary use : Temporarily install removable groups (e.g., Evans oxazolidinones) to control stereochemistry during ring-forming steps .
  • Continuous flow systems : Minimize epimerization by reducing reaction time and thermal exposure .
  • Crystallization-driven purification : Exploit differential solubility of diastereomers (e.g., using ethanol/water mixtures) .

Data Contradiction Analysis

Q. How to interpret conflicting NOESY and X-ray data in stereochemical assignments?

  • Overlap analysis : Ensure NOESY cross-peaks are not artifacts of proton proximity in multiple conformers.
  • Density functional refinement : Re-examine X-ray data (e.g., residual electron density) to confirm atom positions .
  • Comparative modeling : Align computational (e.g., Cambridge Structural Database) and experimental data for analogous compounds .

Q. Why might HRMS data show unexpected adducts or fragment ions?

  • In-source fragmentation : Lower ionization energy (ESI+) to reduce degradation of the cyano group.
  • Metal coordination : Chelation with Na+/K+ ions can form [M+Na]+ adducts; use ammonium formate buffers to suppress .
  • Degradation products : Monitor for hydrolysis of the phenylmethoxy group (e.g., via LC-MS at multiple time points).

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrano-Dioxine Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationAmberlyst-H+, MeOH, reflux, 21 h84
Aryl ether formationBenzaldehyde dimethyl acetal, p-TsOH, DMF75–88
Deuterium labelingNaBD4, MeOH, 0°C65–71

Q. Table 2. Critical Spectroscopic Benchmarks

Functional GroupNMR (1H/13C)IR (cm⁻¹)
8-Carbonitrile13C: ~117 ppm2240 (sharp)
2,3-Dimethoxy1H: 3.35 (s), 3C: 56–58 ppm1100–1250
Phenylmethoxy1H: 4.65 (d, J = 11 Hz)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.